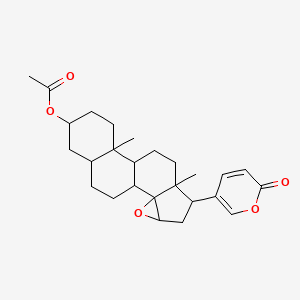

3-(Acetyloxy)-14,15-epoxybufa-20,22-dienolide

Beschreibung

Acetylresibufogenin is a bufadienolide compound derived from the venom of toads, specifically from the Bufo genus. It is a semiochemical compound with the molecular formula C26H34O5 and a molecular weight of 426.55 g/mol . This compound has garnered significant interest due to its diverse pharmacological properties, including anticancer, anti-inflammatory, and cardiotonic effects .

Eigenschaften

CAS-Nummer |

4029-64-5 |

|---|---|

Molekularformel |

C26H34O5 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

[7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate |

InChI |

InChI=1S/C26H34O5/c1-15(27)30-18-8-10-24(2)17(12-18)5-6-20-19(24)9-11-25(3)21(13-22-26(20,25)31-22)16-4-7-23(28)29-14-16/h4,7,14,17-22H,5-6,8-13H2,1-3H3 |

InChI-Schlüssel |

PYQLJWZNYPKLBI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of acetylresibufogenin typically involves the acetylation of resibufogenin. The process begins with the extraction of resibufogenin from toad venom, followed by its acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of acetylresibufogenin .

Industrial Production Methods: Industrial production of acetylresibufogenin involves large-scale extraction of resibufogenin from toad venom, followed by its chemical modification. The process includes purification steps such as recrystallization and chromatography to obtain high-purity acetylresibufogenin. The industrial methods are designed to maximize yield and ensure consistency in the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Acetylresibufogenin undergoes various chemical reactions, including:

Oxidation: Acetylresibufogenin can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of acetylresibufogenin can lead to the formation of dihydro derivatives.

Substitution: Acetylresibufogenin can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Sodium borohydride; mild conditions.

Substitution: Amines, thiols; basic or neutral conditions.

Major Products:

Oxidation: Hydroxylated acetylresibufogenin derivatives.

Reduction: Dihydroacetylresibufogenin.

Substitution: Various substituted acetylresibufogenin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetylresibufogenin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying bufadienolide chemistry and its derivatives.

Medicine: Explored for its potential as an anticancer agent, particularly in the treatment of breast cancer, pancreatic cancer, and colorectal cancer.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Acetylresibufogenin exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by blocking the PI3K/Akt signaling pathway.

Cardiotonic Effects: It enhances cardiac contractility by inhibiting the Na+/K±ATPase pump, leading to increased intracellular calcium levels.

Anti-inflammatory and Antiviral Activities: It modulates inflammatory responses and exhibits antiviral properties by interfering with viral replication mechanisms.

Vergleich Mit ähnlichen Verbindungen

Acetylresibufogenin is compared with other bufadienolides such as resibufogenin, bufalin, and cinobufagin:

Resibufogenin: Similar in structure but lacks the acetyl group.

Bufalin: Another bufadienolide with potent anticancer activity.

Cinobufagin: Known for its cardiotonic and anticancer properties.

Uniqueness: Acetylresibufogenin’s unique acetyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.